N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide is a synthetic organic compound that combines structural elements of indene and indole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-1-indanone and 5-methoxyindole.
Formation of Indene Derivative: 2-hydroxy-1-indanone is subjected to a reduction reaction to form 2-hydroxy-2,3-dihydro-1H-indene.
Acylation Reaction: The indene derivative is then acylated with 2-bromoacetyl chloride to form an intermediate compound.
Coupling with Indole: The intermediate is coupled with 5-methoxyindole under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indene moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of 2-keto-2,3-dihydro-1H-indene derivatives.
Reduction: Formation of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)ethylamine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It could influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-indol-3-yl)acetamide: Lacks the methoxy group on the indole ring.
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-hydroxy-1H-indol-3-yl)acetamide: Contains a hydroxyl group instead of a methoxy group on the indole ring.
Uniqueness
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide is unique due to the presence of both the indene and indole moieties, as well as the methoxy group on the indole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-14-6-7-17-16(10-14)13(11-21-17)9-19(24)22-20-15-5-3-2-4-12(15)8-18(20)23/h2-7,10-11,18,20-21,23H,8-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGRVNOLQBOXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(=O)NC3C(CC4=CC=CC=C34)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.